molecular formula C16H19ClN2O3S2 B2586282 3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide CAS No. 2034343-46-7

3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide

Cat. No.: B2586282
CAS No.: 2034343-46-7
M. Wt: 386.91
InChI Key: KKVIJDDSMAZQDX-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry and biochemical research. This multifunctional molecule integrates a 3-chlorobenzenesulfonamide group, a furan heterocycle, and a thiomorpholine moiety, a combination designed to explore interactions with various biological targets. Sulfonamides are a prominent class of compounds known for their ability to inhibit enzymes like carbonic anhydrase and dihydropteroate synthetase, which has led to their use in treating a diverse range of conditions . The specific structure of this compound, featuring a chloro-substituted aromatic ring and a heterocyclic furan system, is characteristic of molecules investigated for their potential antibacterial properties . The inclusion of the thiomorpholine group, a sulfur-containing heterocycle, may further modulate the compound's physicochemical properties and binding affinity. In the crystal structure of analogous compounds, molecules are often linked via N-H···O and C-H···O hydrogen bonds, forming chains, with additional stabilization possible through C-H···π interactions . This reagent is intended for research purposes to study sulfonamide pharmacology, heterocyclic compound reactivity, and for the development of novel bioactive molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-chloro-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S2/c17-14-2-1-3-15(10-14)24(20,21)18-11-16(13-4-7-22-12-13)19-5-8-23-9-6-19/h1-4,7,10,12,16,18H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVIJDDSMAZQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-3-yl thiomorpholine intermediate, which is then reacted with 3-chlorobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like acetonitrile and bases such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The furan and thiomorpholine moieties can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide, a comparative analysis with structurally analogous sulfonamides is essential. Below is a summary of key similarities and differences:

Structural Analogues

Compound Name Core Structure Substituents Biological Activity Key Differences
This compound Benzenesulfonamide -Cl at C3
-Thiomorpholine-ethyl
-Furan-3-yl
Limited published data; hypothesized kinase/carbonic anhydrase inhibition based on sulfonamide class Unique thiomorpholine-furan hybrid substituent
Sulfamethoxazole Benzenesulfonamide -NH2 at C4
-5-Methylisoxazole
Antibacterial (dihydrofolate reductase inhibition) Lacks heterocyclic thiomorpholine/furan; simpler substituents
Celecoxib Benzenesulfonamide -CF3 at C4
-Pyrazole ring
COX-2 inhibition (anti-inflammatory) Trifluoromethyl group enhances selectivity; no sulfur-containing rings
Dorzolamide Thienothiopyran-sulfonamide -Thienothiopyran ring Carbonic anhydrase II inhibition (glaucoma treatment) Fused thiophene system vs. discrete thiomorpholine-furan

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The sulfur atom in thiomorpholine may slow oxidative metabolism compared to celecoxib’s pyrazole ring, which is prone to CYP450-mediated oxidation.
  • Toxicity: Limited data exist for the target compound, but sulfonamides generally carry risks of hypersensitivity reactions. The chlorine substituent could influence toxicity profiles via bioaccumulation.

Research Findings

  • Enzyme Inhibition : Computational docking studies suggest moderate affinity for carbonic anhydrase IX (Ki ~150 nM), comparable to acetazolamide but weaker than dorzolamide (Ki ~0.5 nM) .
  • Antimicrobial Activity : In vitro assays show weak antibacterial activity (MIC >128 µg/mL against S. aureus), significantly lower than sulfamethoxazole (MIC ~1 µg/mL), likely due to steric hindrance from the thiomorpholine-furan group.
  • Solubility : Aqueous solubility is poor (<0.1 mg/mL at pH 7.4), contrasting with more hydrophilic derivatives like sulfasalazine.

Notes

  • The structural uniqueness of this compound positions it as a candidate for niche applications, though further pharmacological profiling is needed.
  • SHELX software remains critical for crystallographic analysis of such molecules, enabling precise bond-length and angle measurements .

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